[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol
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Overview
Description
[2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol: is an organic compound that features a thiophene ring substituted with a methyl group and an amino group attached to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol typically involves the following steps:
Formation of the Amino Intermediate: The initial step involves the preparation of (5-Methylthiophen-2-yl)methanamine.
Coupling with Phenylmethanol: The amino intermediate is then coupled with phenylmethanol under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
Chemistry
In chemistry, [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology
Its structural features make it a candidate for probing biological pathways and mechanisms .
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions .
Industry
Industrially, the compound can be utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronic devices .
Mechanism of Action
The mechanism of action of [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, modulating the activity of the target protein and influencing downstream signaling pathways. Detailed studies on its binding affinity and specificity are essential to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine
- (5-Methylthiophen-2-yl)methanamine
- 5-(5-Methylthiophen-2-yl)thiophene-2-carbaldehyde
Uniqueness
Compared to similar compounds, [2-[(5-Methylthiophen-2-yl)methylamino]phenyl]methanol stands out due to its unique combination of a thiophene ring and a phenylmethanol moiety. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
[2-[(5-methylthiophen-2-yl)methylamino]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-10-6-7-12(16-10)8-14-13-5-3-2-4-11(13)9-15/h2-7,14-15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMYJKUDMZYVLNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)CNC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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